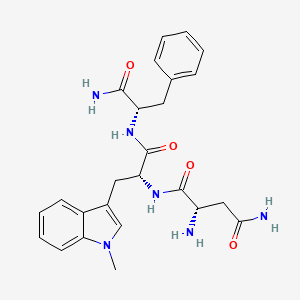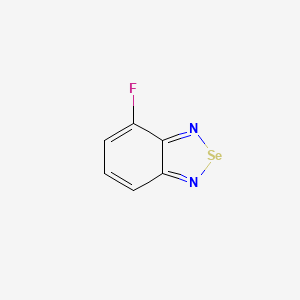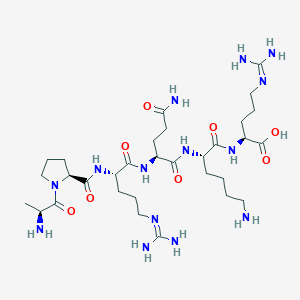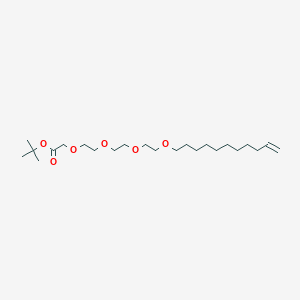
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- is a complex peptide compound that combines several amino acids, including phenylalanine, asparagine, and tryptophan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. Common protecting groups include carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc). The amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where enzymes like α-amino acid ester acyl transferase are used to catalyze the formation of peptide bonds. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- has several applications in scientific research:
Chemistry: Used as a chiral selector in chromatography.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and as an anticancer agent.
Industry: Utilized in the production of sweeteners like aspartame.
Mécanisme D'action
The mechanism of action of L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- involves its interaction with specific molecular targets and pathways. For instance, phenylalanine is a precursor for neurotransmitters like dopamine and norepinephrine, which play crucial roles in mood regulation and cognitive functions . Asparagine is involved in protein synthesis and metabolic control .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalaninamide: A simpler compound used as a chiral selector.
L-aspartyl-L-phenylalanine: Known for its use in the production of aspartame.
N-α-(substituted L-aspartyl, L-ornithyl, or L-lysyl)-N-methyl-N-(phenylmethyl)-L-phenylalaninamides: Studied as neurokinin antagonists.
Uniqueness
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- is unique due to its complex structure, which combines multiple amino acids, each contributing to its diverse range of applications and mechanisms of action.
Propriétés
Numéro CAS |
805247-92-1 |
|---|---|
Formule moléculaire |
C25H30N6O4 |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1-methylindol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C25H30N6O4/c1-31-14-16(17-9-5-6-10-21(17)31)12-20(30-24(34)18(26)13-22(27)32)25(35)29-19(23(28)33)11-15-7-3-2-4-8-15/h2-10,14,18-20H,11-13,26H2,1H3,(H2,27,32)(H2,28,33)(H,29,35)(H,30,34)/t18-,19-,20+/m0/s1 |
Clé InChI |
NJYRICDSJRNDPH-SLFFLAALSA-N |
SMILES isomérique |
CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC(=O)N)N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)CC(C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




silane](/img/structure/B12522467.png)




![3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
![2-[Imino(phenyl)methyl]-5-nitroaniline](/img/structure/B12522506.png)
![1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12522517.png)

![1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane](/img/structure/B12522523.png)

